N-(3-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
The compound N-(3-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide belongs to a class of quinazolinone derivatives functionalized with sulfanyl acetamide moieties. The core quinazolinone scaffold, combined with substituents such as 4-methoxyphenyl (electron-donating) and 3-fluorophenyl (electron-withdrawing), provides a unique electronic and steric profile that influences both synthetic accessibility and biological efficacy .
Properties
Molecular Formula |
C23H18FN3O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18FN3O3S/c1-30-18-11-9-17(10-12-18)27-22(29)19-7-2-3-8-20(19)26-23(27)31-14-21(28)25-16-6-4-5-15(24)13-16/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
QRZQLHZNEJZWBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the quinazolinone core.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Reactivity of the Quinazolinone Core
The 4-oxo-3,4-dihydroquinazoline system participates in electrophilic substitution and redox reactions. Key transformations include:
Sulfanyl Group Reactivity
The –S– linkage undergoes nucleophilic substitution and oxidation:
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides (R–X) in DMF | Thioether derivatives (R–S–) | Enhances lipophilicity for membrane penetration |
| Oxidation | H₂O₂ in acetic acid | Sulfoxide (–SO–) or sulfone (–SO₂–) derivatives | Modulates electronic properties for target binding |
Acetamide Functionalization
The acetamide group (–NHCO–) participates in hydrolysis and acylation:
| Reaction Type | Conditions | Outcome | Biological Relevance |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl (6M), reflux | Cleavage to carboxylic acid and 3-fluoroaniline | Generates metabolites for pharmacokinetic studies |
| Alkaline Hydrolysis | NaOH (10%), 80°C | Formation of sodium carboxylate | Improves water solubility |
| Acylation | Acetyl chloride, pyridine | N-acetylated derivatives | Enhances metabolic stability |
Methoxy Group Transformations
The 4-methoxyphenyl substituent undergoes demethylation and halogenation:
| Reaction Type | Reagents | Products | Significance |
|---|---|---|---|
| Demethylation | BBr₃ in CH₂Cl₂, −78°C | Phenolic (–OH) derivatives | Increases hydrogen-bonding capacity |
| Halogenation | Cl₂/FeCl₃ | Chlorinated aryl rings | Explores structure-activity relationships (SAR) |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalysts | Products | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 72–85% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Amino-substituted analogs | 68% |
Mechanistic Insights
-
Kinase Inhibition : The sulfanyl-acetamide moiety chelates Mg²⁺ ions in ATP-binding pockets, as shown in molecular docking studies with EGFR kinase (PDB: 1M17) .
-
Metabolic Pathways : Cytochrome P450 enzymes oxidize the methoxy group to hydroxylated metabolites, detected via LC-MS .
Stability Studies
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH 2) | Quinazolinone ring hydrolysis | 4.2 h |
| Alkaline (pH 9) | Sulfanyl group oxidation | 1.8 h |
| UV Light (254 nm) | Photolytic cleavage of C–S bond | 6.5 h |
Scientific Research Applications
N-(3-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Chemical Biology: The compound can serve as a tool for chemical biology studies, helping to elucidate the mechanisms of action of various biological processes.
Industrial Applications: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The target compound differs from analogs primarily in the substituents on the quinazolinone ring (R1) and the acetamide-linked aryl group (R2). Key comparisons include:
Electronic Effects :
- 4-Methoxyphenyl (Target): The methoxy group donates electrons via resonance, increasing the electron density of the quinazolinone ring, which may improve solubility but reduce electrophilic reactivity .
Molecular and Physicochemical Properties
Notes:
Biological Activity
N-(3-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C19H18FN3O2S
- Molecular Weight : 373.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways. The presence of the fluorine atom enhances binding affinity due to its electron-withdrawing properties, which stabilize the interaction with the enzyme active sites .
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity against several cancer cell lines. For instance, it was tested against leukemia and breast cancer cell lines, showing varying degrees of sensitivity . The compound's structure allows it to interfere with cancer cell proliferation by inducing apoptosis.
Anticancer Activity
A study conducted by the National Cancer Institute evaluated the compound's anticancer properties against a panel of approximately 60 different cancer cell lines. The results indicated:
- Low Anticancer Activity : Only four cell lines exhibited slight sensitivity at a concentration of 10 µM.
- Cell Line Sensitivity : Leukemia cell lines were found to be the most sensitive to this compound's effects .
Enzyme Inhibition Studies
In another investigation focusing on its inhibitory effects on cholinesterases (AChE and BChE), the compound showed moderate inhibition:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 19.2 | 13.2 |
This dual inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE activity declines while BChE activity increases .
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds with structural similarities:
- Case Study on COX Inhibition : Compounds with similar scaffolds have been reported to exhibit significant inhibition against COX enzymes, implicating their potential as anti-inflammatory agents .
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which could complement their anticancer effects by reducing oxidative stress in cells .
Q & A
Q. What are the standard synthetic routes for N-(3-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Quinazolinone core formation : Cyclization of substituted anthranilic acid derivatives with urea or thiourea under reflux conditions (e.g., ethanol or acetic acid as solvents at 80–100°C) .
- Sulfanyl-acetamide coupling : Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives, followed by coupling with 3-fluoroaniline in the presence of coupling agents like DCC (dicyclohexylcarbarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., triethylamine for acid scavenging) are critical. Purity is enhanced via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are essential for characterizing this compound, and what key data should be prioritized?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and coupling patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, fluorophenyl signals split due to para-substitution) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C23H18FN3O3S) and isotopic patterns .
- HPLC-Purity Analysis : Ensure >95% purity using C18 columns with acetonitrile/water mobile phases .
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C23H18FN3O3S | |
| Average Mass | 435.47 g/mol | |
| LogP (Predicted) | ~2.8 (indicative of moderate lipophilicity) | |
| UV-Vis λmax | 265–280 nm (quinazolinone absorption) |
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., varying IC50 values in kinase inhibition assays) may arise from differences in assay conditions or target conformations. Methodological approaches include:
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., EGFR or VEGFR2), prioritizing conserved hydrogen bonds with the quinazolinone core .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues (e.g., Lys716 in EGFR) influencing affinity .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine vs. methoxy groups) with activity trends using partial least squares regression .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic (PK) profile while retaining activity?
- Prodrug Design : Introduce esterase-labile groups (e.g., acetylated phenolic –OH) to enhance solubility without altering the quinazolinone pharmacophore .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfanyl oxidation) and guide fluorination or methyl group incorporation to block CYP450 metabolism .
- Permeability Optimization : Adjust logP via substituent modification (e.g., replacing methoxy with trifluoromethyl groups) while monitoring Caco-2 cell monolayer permeability .
Q. Table 2: Comparative Bioactivity Data
| Target Protein | IC50 (μM) | Assay Conditions | Reference |
|---|---|---|---|
| EGFR (Wild-Type) | 0.45 ± 0.1 | ATP concentration: 10 μM | |
| VEGFR2 | 1.2 ± 0.3 | Cell-free kinase assay | |
| COX-2 Inhibition | >10 | HEK293 cells, 24h exposure |
Q. How should researchers address conflicting data in stability studies under varying pH conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24h. Monitor degradation via HPLC:
- Acidic Conditions : Hydrolysis of the acetamide group (~15% degradation) .
- Oxidative Conditions : Sulfanyl group oxidation to sulfoxide (~30% degradation) .
- Mitigation Strategies : Lyophilization for long-term storage or formulation in enteric-coated tablets to bypass gastric pH .
Q. What advanced methodologies can elucidate the compound’s structure-activity relationship (SAR) for selective target inhibition?
- Fragment-Based Drug Design (FBDD) : Screen truncated analogs (e.g., quinazolinone core alone) to identify minimal pharmacophores .
- Crystallography : Co-crystallize with target proteins (e.g., EGFR-TK) to resolve binding modes and guide fluorine substitution at meta- vs. para-positions .
- Alanine Scanning Mutagenesis : Identify critical receptor residues (e.g., Thr790 in EGFR) that influence binding energy when mutated .
Methodological Best Practices
- Experimental Design : Use factorial design (e.g., 23 factorial for solvent, temperature, catalyst) to minimize trial-and-error in synthesis optimization .
- Data Validation : Cross-validate biological activity with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo toxicity screening prior to preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
